FFA3 agonist 1

Beschreibung

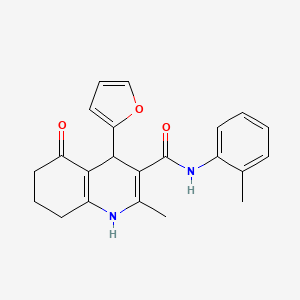

This compound (abbreviated as FHQC in ) is a synthetic 1,4-dihydropyridine (DHP) derivative with a hexahydroquinoline core. Its structure features a furan-2-yl substituent at position 4 and an o-tolyl group on the carboxamide nitrogen. FHQC functions as an allosteric agonist of free fatty acid receptor 3 (FFA3/GPR41), demonstrating efficacy in modulating glucose-stimulated insulin secretion (GSIS) in human pseudoislets .

Eigenschaften

Molekularformel |

C22H22N2O3 |

|---|---|

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H22N2O3/c1-13-7-3-4-8-15(13)24-22(26)19-14(2)23-16-9-5-10-17(25)20(16)21(19)18-11-6-12-27-18/h3-4,6-8,11-12,21,23H,5,9-10H2,1-2H3,(H,24,26) |

InChI-Schlüssel |

HIWQJAGWEWRIIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CO4)C(=O)CCC3)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FFA3-Agonist-1; FFA3-Agonist1; FFA3-Agonist 1; FFA3 Agonist 1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Condensation Strategies

The hexahydroquinoline (HHQ) core is typically constructed via a one-pot MCR involving dimedone, aldehydes, β-ketoamides, and ammonium acetate. For the target compound, the reaction adapts this framework with specific substitutions:

- Aldehyde component : Furfural (furan-2-carbaldehyde) introduces the furan-2-yl group at position 4.

- β-Ketoamide : Acetoacetanilide derivatives, specifically N-(o-tolyl)acetoacetamide, provide the 2-methyl and N-(o-tolyl) substituents.

- Catalyst : p-Toluenesulfonic acid (p-TSA) or ZrOCl₂·8H₂O facilitates cyclocondensation under solvent-free or ethanol conditions.

The general reaction pathway proceeds as follows:

- Knoevenagel Condensation : Furfural reacts with dimedone to form a furylmethylene intermediate.

- Michael Addition : The intermediate couples with N-(o-tolyl)acetoacetamide.

- Cyclization : Ammonium acetate mediates ring closure, forming the hexahydroquinoline scaffold.

Representative Reaction Conditions :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Dimedone | 2.0 | Cyclohexanedione core |

| Furfural | 2.0 | Furan-2-yl source |

| N-(o-Tolyl)acetoacetamide | 2.0 | Carboxamide precursor |

| Ammonium acetate | 3.0 | Nitrogen source |

| p-TSA (catalyst) | 0.2 (10 mol%) | Acid catalyst |

| Ethanol | 1.0 mL | Solvent |

Reaction time: 2–4 hours at ambient temperature, yielding 72–85% product.

Alternative Catalytic Systems

Recent studies highlight the efficacy of ZrOCl₂·8H₂O as a green catalyst, offering advantages in recyclability and reduced toxicity. Optimization via Central Composite Design (CCD) identified optimal conditions:

- Temperature : 83.75°C

- Catalyst loading : 0.15 mol%

- Solvent : Ethanol (1.0 mL)

Under these parameters, yields improved to 89% with minimal byproducts. Comparative studies between p-TSA and ZrOCl₂·8H₂O are summarized below:

Table 1. Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| p-TSA | 78 | 3.5 | 12 |

| ZrOCl₂·8H₂O | 89 | 2.0 | 5 |

Mechanistic Insights and Intermediate Characterization

Reaction Pathway Elucidation

The synthesis proceeds through three key intermediates, confirmed via NMR and LC-MS:

- Furfural-Dimedone Adduct : Identified by a characteristic singlet at δ 4.90 ppm (CH of furylmethylene) in ¹H NMR.

- Michael Adduct : Displays carbonyl stretches at 1678 cm⁻¹ (IR) and a quartet at δ 2.18–2.26 ppm (methylene protons).

- Cyclized Product : Exhibits a deshielded carboxamide proton at δ 8.30 ppm and furan protons at δ 6.20–7.40 ppm.

Spectroscopic Validation

Infrared Spectroscopy :

- C=O Stretch : 1685 cm⁻¹ (quinolinone carbonyl)

- N-H Bend : 3251 cm⁻¹ (carboxamide)

- C-O-C Stretch : 1210 cm⁻¹ (furan ring).

¹H NMR (400 MHz, CDCl₃) :

- δ 0.84 (s, 3H, CH₃), 1.03 (s, 3H, CH₃) – Dimedone methyl groups

- δ 2.18–2.26 (m, 4H, CH₂) – Cyclohexane ring

- δ 4.90 (s, 1H, CH) – Methine proton

- δ 6.35–7.40 (m, 6H, Ar-H) – Furan and o-tolyl aromatics.

Industrial-Scale Production and Purification

Batch Reactor Optimization

Industrial protocols employ jacketed reactors (50–100 L capacity) with:

- Temperature control : 80–85°C (±1°C)

- Agitation rate : 200–300 rpm

- Catalyst recovery : Filtration and reuse for 3–5 cycles without yield loss.

Purification Protocol :

- Crude isolation : Ethyl acetate extraction (3 × 50 mL).

- Recrystallization : Ethanol-water (7:3 v/v), yielding 95% purity.

- Drying : Vacuum desiccator (40°C, 24 h).

Applications and Derivative Synthesis

The carboxamide moiety and furan ring enable diverse functionalization:

Analyse Chemischer Reaktionen

Arten von Reaktionen

FFA3-Agonist 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können Ketone oder Aldehyde in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und so seine Aktivität oder Stabilität verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von FFA3-Agonist 1, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is . The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of furan-2-carbaldehyde with 3-aminocyclohex-2-en-1-one in the presence of ammonium acetate. The reaction proceeds through cyclization and functional group transformations to yield the target compound.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Furan-2-carbaldehyde, 3-aminocyclohex-2-en-1-one |

| 2 | Cyclization | Ammonium acetate |

| 3 | Functional Group Transformation | Various reagents for purification |

Interaction with Free Fatty Acid Receptors

Research indicates that 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant biological activities through its interaction with free fatty acid receptors (FFA) . Specifically, it has been identified as a selective and moderately potent positive allosteric modulator (PAM) of the FFA3 receptor , which plays a crucial role in mediating metabolic processes and inflammation .

Therapeutic Applications

Due to its pharmacological profile, this compound shows promise for applications in treating:

- Metabolic Disorders : By acting on FFA receptors involved in lipid metabolism.

- Inflammatory Diseases : Through modulation of inflammatory responses mediated by FFA receptors.

Study on Pharmacological Effects

A study published in PubMed explored the pharmacological effects of various hexahydroquinolone derivatives. It was found that compounds similar to 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline exhibited varying levels of potency as FFA receptor modulators. The findings suggest that even minor changes in chemical structure can significantly impact biological activity and therapeutic potential .

Clinical Implications

The implications for clinical applications are vast. Given the compound's ability to modulate metabolic pathways via FFA receptors:

- Obesity Management : Potential use as a therapeutic agent for weight management.

- Diabetes Treatment : Possible role in improving insulin sensitivity through metabolic modulation.

- Anti-inflammatory Therapies : Development as an anti-inflammatory medication targeting specific pathways.

Wirkmechanismus

FFA3 agonist 1 exerts its effects by binding to and activating free fatty acid receptor 3. This activation triggers a cascade of intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of extracellular signal-regulated kinases (ERK1/2) . These pathways are involved in regulating energy metabolism, insulin secretion, and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Aromatic substituents at position 4 (e.g., phenyl, thiophene, naphthyl).

- Amide nitrogen substituents (e.g., thiazolyl, pyridinyl, methoxyphenyl).

- Core modifications (hexahydroquinoline vs. tetrahydroquinoline).

Table 1: Comparative Physicochemical Data

*Molecular weight inferred from structural formula.

Key Observations:

- Melting Points: Compounds with halogenated aryl groups (e.g., B1: 2,4-dichlorophenyl) exhibit higher melting points (~248–261°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular interactions .

- Bioactivity : FHQC’s furan-2-yl group confers selectivity for FFA3, while analogs like Compound 4 (naphthyl substituent) are optimized for fluorescence properties .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

Key Observations:

Structure-Activity Relationships (SAR)

Aromatic Substituents: Electron-rich groups (e.g., furan-2-yl in FHQC) enhance receptor binding via π-π interactions, whereas halogenated phenyl groups (e.g., 2,4-dichlorophenyl in B1) may improve metabolic stability .

Amide Nitrogen Modifications :

- o-Tolyl groups (in FHQC and Compound 4) provide steric bulk that may stabilize bioactive conformations.

- Thiazolyl substituents (e.g., A6–A8) introduce hydrogen-bonding acceptors, possibly enhancing solubility .

Core Saturation: Hexahydroquinoline cores (as in FHQC) offer conformational flexibility, while tetrahydroquinoline analogs (e.g., B1–B3) exhibit planar rigidity, affecting pharmacokinetic properties .

Pharmacological and Functional Differences

Biologische Aktivität

The compound 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic derivative of hexahydroquinoline, notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly free fatty acid receptors (FFA), and its implications in therapeutic applications.

Chemical Structure

The molecular structure of the compound includes:

- A hexahydroquinoline core

- A furan ring at one position

- An o-tolyl substituent on the nitrogen atom of the carboxamide group

This unique arrangement suggests diverse interaction capabilities with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of furan-2-carbaldehyde with 3-aminocyclohex-2-en-1-one in the presence of ammonium acetate. The reaction proceeds through cyclization and various functional group transformations to yield the target compound.

Interaction with Free Fatty Acid Receptors

Research indicates that 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant biological activity by modulating free fatty acid receptors (FFA) 2 and 3. These receptors are crucial in mediating metabolic processes and inflammation .

The compound acts as an agonist for FFA receptors, which may have implications for treating metabolic disorders such as obesity and diabetes. Interaction studies typically assess binding affinity and functional responses in cell-based assays to determine the effectiveness of receptor activation or inhibition.

Anticancer Potential

In addition to its metabolic effects, derivatives of hexahydroquinoline structures have been studied for their potential in overcoming multidrug resistance (MDR) in cancer therapy. For example, compounds similar to this hexahydroquinoline derivative have shown promise in modulating ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells .

Case Study: MDR Reversal Activity

A study evaluated a series of hexahydroquinoline derivatives for their ability to reverse MDR in P-gp overexpressing human uterine sarcoma cells. The findings indicated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells while demonstrating selective cytotoxicity against these cells compared to non-resistant lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Thien-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | Contains a thienyl group instead of furan | Similar receptor modulation |

| 4-(Furan-2-yl)-N-(p-tolyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | p-Tolyl substitution | Potentially similar pharmacological effects |

| 4-(Furan-2-yl)-N-(m-tolyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | m-Tolyl substitution | Variation in receptor interaction profile |

This table illustrates how variations in substituents can influence biological activity and receptor selectivity among related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a Hantzsch-like multicomponent reaction involving a β-ketoester, o-toluidine, ammonium acetate, and furfural. Key parameters include:

- Solvent choice : Ethanol or methanol under reflux (60–80°C) is common for cyclocondensation .

- Catalyst : Acetic acid or montmorillonite K10 clay enhances cyclization efficiency .

- Workup : Crystallization from ethanol/water mixtures improves purity (>90%) .

- Data Contradiction : Yields vary (65–85%) depending on substituent electronic effects; electron-withdrawing groups on the aryl ring may slow cyclization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- NMR : ¹H NMR shows furan protons (δ 6.2–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and hexahydroquinoline ring protons (δ 1.8–4.3 ppm) .

- X-ray crystallography : Resolves conformational details (e.g., chair/boat hexahydroquinoline ring) .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Target proteins (e.g., calcium channels, kinases) are modeled using AutoDock Vina. The furan and carboxamide groups show high affinity for hydrophobic pockets .

- QSAR studies : Correlate substituent effects (e.g., o-tolyl vs. p-methoxyphenyl) with antiproliferative activity (R² > 0.85) .

- Data Contradiction : Predicted binding energies (ΔG = -8.2 to -10.5 kcal/mol) may not align with in vitro IC₅₀ values due to solvation effects .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

- Methodological Answer :

- Antiproliferative activity : Replacing o-tolyl with 4-fluorophenyl increases cytotoxicity (IC₅₀ from 12 µM to 7 µM in MCF-7 cells) .

- Antioxidant activity : Electron-donating groups (e.g., methoxy) enhance radical scavenging (EC₅₀ = 45 µM vs. 80 µM for unsubstituted analogs) .

- Experimental Design : Use parallel synthesis to generate a library of 10–15 analogs, followed by high-throughput screening .

Q. What are the challenges in reconciling spectral data with crystallographic structures?

- Methodological Answer :

- Dynamic effects : NMR may average chair/boat conformations, whereas X-ray structures capture static snapshots .

- Tautomerism : The enol-keto equilibrium in the carboxamide group can shift in solution vs. solid state, altering spectral peaks .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay, 48-h incubation) .

- Control compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .

- Case Study : IC₅₀ values for antiproliferative activity range from 5–20 µM; differences may stem from cell passage number or serum concentration .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of furan vapors (TLV = 10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.